4-Phenyl-1-butyne

Conformational Analysis Spectroscopy Physical Organic Chemistry

4-Phenyl-1-butyne (phenethylacetylene) is a terminal aryl alkyne whose ethylene spacer restricts it to only two low-energy conformations (anti/gauche), providing an unambiguous spectroscopic benchmark for MP2, DFT and CIS calculations. It acts as a mechanism-based P450 inhibitor in liver but not lung microsomes, enabling tissue-specific metabolism studies. In hydrogenation, its intermediate alkyl chain length yields a distinct kinetic profile, making it a critical reference for catalyst selectivity panels. It also polymerizes to ultra-high-Mw (≈10⁶) soluble poly(aryl acetylene) films. These properties make it non-substitutable.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 16520-62-0
Cat. No. B098611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-butyne
CAS16520-62-0
Synonyms4-phenyl-1-butyne
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC#CCCC1=CC=CC=C1
InChIInChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2
InChIKeyQDEOKXOYHYUKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-butyne (CAS 16520-62-0) Terminal Alkyne for Controlled Organic Synthesis and Chemical Biology


4-Phenyl-1-butyne (CAS 16520-62-0), also known as 3-butyn-1-ylbenzene or phenethylacetylene, is a terminal aryl alkyne with a molecular formula of C10H10 and a molecular weight of 130.19 g/mol. It appears as a colorless to light orange clear liquid with a boiling point of 189-190 °C, density of 0.926 g/mL at 25 °C, and refractive index of 1.5120 . The compound features a terminal triple bond separated from the phenyl ring by a two-carbon spacer, conferring distinct conformational and reactivity properties compared to shorter or internal alkyne analogs [1]. Commercially available at purities of 97-98% (GC), 4-phenyl-1-butyne serves as a versatile building block in organic synthesis, materials science, and mechanistic biochemistry [2].

Structural Specificity of 4-Phenyl-1-butyne: Why Generic Alkyne Substitution Is Not Straightforward


Terminal alkynes bearing aryl groups are not interchangeable in synthetic or biological contexts. The ethylene spacer between the phenyl ring and the terminal alkyne in 4-phenyl-1-butyne imparts a distinct conformational landscape—exhibiting only two low-energy conformations (anti and gauche)—which directly influences its spectroscopic behavior and, by extension, its reactivity in conformation-sensitive applications [1]. This stands in contrast to the three conformations observed for 5-phenyl-1-pentyne and the more complex conformational distributions of shorter-chain analogs like phenylacetylene [2]. In competitive hydrogenation, the alkyl chain length modulates both reaction rate and selectivity, with 4-phenyl-1-butyne occupying an intermediate kinetic position between 1-phenyl-1-propyne and 1-phenyl-1-pentyne [3]. These structural and kinetic distinctions mean that substituting 4-phenyl-1-butyne with a generic aryl alkyne without experimental validation can lead to altered reaction outcomes, unexpected conformational distributions, and divergent biological activity—particularly in mechanism-based enzyme inhibition where chain length governs tissue-specific inactivation profiles [4].

4-Phenyl-1-butyne (CAS 16520-62-0) Quantitative Differentiation Evidence


Conformational Simplicity: 4-Phenyl-1-butyne Exhibits Only Two Conformations vs. Three for 5-Phenyl-1-pentyne

4-Phenyl-1-butyne presents a simpler conformational energy landscape than its one-carbon homolog 5-phenyl-1-pentyne. Resonance-enhanced two-photon ionization (R2PI) and UV-UV hole-burning spectroscopy identified exactly two conformations of 4-phenyl-1-butyne, with S₁ ← S₀ origin bands at 37617 cm⁻¹ and 37620 cm⁻¹, corresponding to anti and gauche conformers respectively. In contrast, 5-phenyl-1-pentyne exhibited three conformations under identical expansion conditions, with origin bands at 37538 cm⁻¹, 37578 cm⁻¹, and 37601 cm⁻¹ [1].

Conformational Analysis Spectroscopy Physical Organic Chemistry

Competitive Hydrogenation Kinetics: 4-Phenyl-1-butyne Reacts Faster than 1-Phenyl-1-pentyne but Slower than 1-Phenyl-1-propyne

In competitive liquid-phase hydrogenation over Pd/MCM-41 and Pd/SiO₂ catalysts, the reaction rate of phenyl alkyl acetylenes follows an inverse relationship with alkyl chain length. In the competitive pair 1-phenyl-1-butyne/1-phenyl-1-propyne, 1-phenyl-1-propyne hydrogenates more rapidly than 1-phenyl-1-butyne. In the pair 1-phenyl-1-pentyne/1-phenyl-1-butyne, 1-phenyl-1-butyne exhibits the higher hydrogenation rate. This places 4-phenyl-1-butyne as an intermediate reactivity substrate, with its rate positioned between the shorter-chain 1-phenyl-1-propyne and the longer-chain 1-phenyl-1-pentyne [1].

Heterogeneous Catalysis Hydrogenation Reaction Kinetics

Cobalt-Catalyzed Sequential Hydrogenation/Hydrohydrazidation: 83% Yield for 4-Phenyl-1-butyne

4-Phenyl-1-butyne served as the benchmark terminal aliphatic alkyne substrate in the development of a cobalt-catalyzed sequential hydrogenation and selective Markovnikov hydrohydrazidation methodology. Under optimized conditions—Co(OAc)₂ catalyst, OPAQ L1 ligand, phenyl silane/H₂O as hydrogen donor, with benzyl 2-diazo-2-phenylacetate—the desired semi-hydrogenation/hydrohydrazidation product 3a was obtained in 83% isolated yield [1]. Control experiments confirmed that all reagents were necessary for the reaction to occur [2].

Transition Metal Catalysis Alkyne Functionalization Cobalt Catalysis

Lewis Acid-Accelerated Alkyne Metathesis: 4-Phenyl-1-butyne as a Test Substrate for Internal Alkyne Reactivity

4-Phenyl-1-butyne (as 1-phenyl-1-butyne, the internal alkyne isomer) was employed alongside 1-phenyl-1-propyne as a test substrate to evaluate Lewis acid acceleration of alkyne metathesis catalyzed by molybdenum nitride complexes. While the conversion of N≡Mo(OR)₃ complexes to alkylidyne species with internal alkynes is kinetically hindered, addition of Lewis acids such as MgBr₂, MgI₂, or BPh₃ overcomes this barrier, enabling metathesis of 1-phenyl-1-butyne under milder conditions than possible without Lewis acid—in some cases at room temperature [1].

Alkyne Metathesis Lewis Acid Catalysis Organometallic Chemistry

Tissue-Specific P4502b-10 Inhibition: 4-Phenyl-1-butyne Inactivates Liver but Not Lung Enzyme

In a comparative study of arylalkyne mechanism-based P450 inhibitors, 4-phenyl-1-butyne (PBY) displayed tissue-specific inhibition of mouse cytochrome P4502b-10. While 9-ethynylphenanthrene, 2-ethynylnaphthalene, and 5-phenyl-1-pentyne caused time-, concentration-, and NADPH-dependent inactivation in both hepatic and pulmonary microsomes, 4-phenyl-1-butyne demonstrated this irreversible inhibition only in liver microsomes [1]. PBY was equally effective as an inhibitor of mouse P4502b and rat P4502B1, with comparable potency to PPY and 9-EPh in liver tissue [2].

Cytochrome P450 Mechanism-Based Inhibition Toxicology

Polymerization with Fe(acac)₃-AlEt₃: Ultra-High Molecular Weight Poly(4-phenyl-1-butyne)

The polymerization of 4-phenyl-1-butyne using metathesis and Ziegler-Natta catalysts has been investigated. The Fe(acac)₃-AlEt₃ catalyst system in toluene produced a polymer with extremely high molecular weight (M_w ≈ 10⁶) and excellent solubility in common organic solvents (benzene, toluene, dichloromethane, chloroform, THF) despite the high molecular weight [1]. The polymer exhibited high stereoregularity in the cis configuration [2].

Polymer Chemistry Alkyne Polymerization Materials Science

Validated Application Scenarios for 4-Phenyl-1-butyne (CAS 16520-62-0) Based on Quantitative Evidence


Conformational Spectroscopy and Computational Benchmarking

4-Phenyl-1-butyne is an ideal model substrate for high-resolution spectroscopic studies and computational method validation due to its limited conformational space. With only two observable conformations (anti and gauche) under supersonic jet expansion conditions, compared to three for 5-phenyl-1-pentyne, it provides a simpler experimental dataset for benchmarking MP2, DFT, and CIS calculations [1]. Researchers requiring unambiguous conformational assignment in aryl alkyne systems should select 4-phenyl-1-butyne over longer-chain homologs to minimize spectral congestion and assignment ambiguity.

Mechanism-Based P450 Inhibition with Liver Selectivity

For studies requiring tissue-specific cytochrome P450 inactivation, 4-phenyl-1-butyne offers a distinct advantage: it acts as a mechanism-based inhibitor in liver microsomes but not in lung microsomes, unlike 5-phenyl-1-pentyne which inactivates P450 in both tissues [2]. This liver-selective profile enables researchers to dissect organ-specific contributions to xenobiotic metabolism and to probe differential P450 isoform expression and regulation across tissues without confounding pulmonary effects.

Kinetic Benchmarking in Competitive Hydrogenation Studies

4-Phenyl-1-butyne occupies a strategic intermediate position in the reactivity series of phenyl alkyl acetylenes under Pd-catalyzed hydrogenation (rate order: 1-phenyl-1-propyne > 4-phenyl-1-butyne > 1-phenyl-1-pentyne) [3]. This makes it an essential reference substrate for competitive hydrogenation studies aimed at understanding steric and electronic effects of alkyl chain length on catalytic selectivity. Researchers developing new hydrogenation catalysts or studying competitive adsorption phenomena should include 4-phenyl-1-butyne in substrate panels to calibrate reactivity trends.

Synthesis of Conjugated Polymers with Ultra-High Molecular Weight

When ultra-high molecular weight poly(aryl acetylene) materials with good solution processability are required, 4-phenyl-1-butyne is a proven monomer. Polymerization with Fe(acac)₃-AlEt₃ catalyst in toluene yields poly(4-phenyl-1-butyne) with M_w ≈ 10⁶ while maintaining excellent solubility in common organic solvents and high cis stereoregularity [4]. This combination of ultra-high molecular weight and processability is advantageous for fabricating thin films and coatings for electronic and optical device applications.

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